4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylbutazone: Known for its anti-inflammatory properties.
Metamizole: Used as an analgesic and antipyretic.
Uniqueness
4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C11H10F3N3O |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-amino-1-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H10F3N3O/c1-16-9(11(12,13)14)8(15)10(18)17(16)7-5-3-2-4-6-7/h2-6H,15H2,1H3 |
InChI Key |
KBHXAUPFDKKAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.